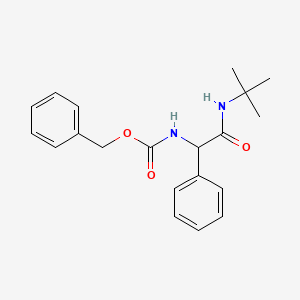

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Vue d'ensemble

Description

N-Cbz-N'-tert-butyl-DL-phenylglycinamide (N-Cbz-N-Boc-Phe-Gly) is an important synthetic molecule used in a variety of scientific research applications. It is an amide derivative of phenylglycine, a naturally occurring amino acid. N-Cbz-N-Boc-Phe-Gly is a versatile molecule that has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a building block for peptide synthesis, and as a ligand for protein-ligand interactions.

Applications De Recherche Scientifique

Neuroprotective Potential of Derivative Compounds

Research has demonstrated the neuroprotective effects of certain compounds derived from N-Cbz-N'-tert-butyl-DL-phenylglycinamide, highlighting their potential in treating neurological disorders. These derivatives have shown significant promise in promoting better outcomes post-stroke and exerting multifaceted actions against oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Such findings underscore the potential of this compound derivatives as groundbreaking therapeutic agents for various neurological conditions, including stroke management (Abdoulaye & Guo, 2016).

Advances in Consolidated Bioprocessing

In the context of industrial biotechnology, studies have explored the applications of derivatives of this compound in consolidated bioprocessing (CBP). This innovative approach involves the conversion of lignocellulose into desired products in a single step without added enzymes, presenting a sustainable and efficient method for biofuel production. Recent advancements in genetic engineering and organism development for CBP have opened new avenues for utilizing this compound derivatives to enhance the bioconversion process (Olson et al., 2012).

Environmental and Health Impacts of Analogous Compounds

The environmental persistence and potential health impacts of carbamazepine, a compound structurally related to this compound, have been extensively studied. Carbamazepine has been identified as an anthropogenic marker in water bodies, highlighting concerns regarding its effects on human health and ecosystems. Research into similar compounds underscores the importance of monitoring and mitigating the environmental presence of these substances to prevent adverse ecological and health outcomes (Hai et al., 2018).

Potential in Cannabis-Based Therapeutics

The pharmacological landscape of cannabis research has expanded to explore the therapeutic potential of cannabinoids and terpenoids, with implications for compounds like this compound. Studies on cannabinoids such as CBD and THC, along with terpenoids like pinene and linalool, have revealed their anti-inflammatory, neuroprotective, and anxiolytic effects. This research opens up potential avenues for the development of novel therapeutics based on the pharmacological profiles of compounds related to this compound (Russo, 2011).

Propriétés

IUPAC Name |

benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKHVRLRILOSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)